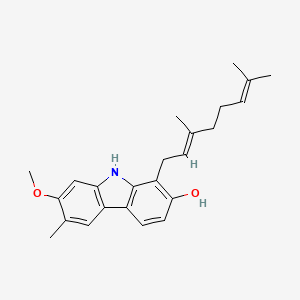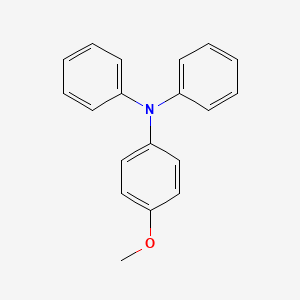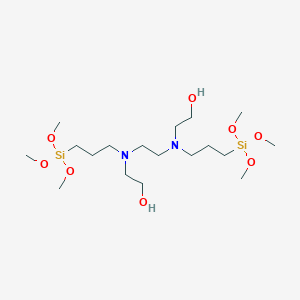
Murrayanol
説明
“Murrayanol” is a natural carbazole alkaloid . It is derived from the leaves of Murraya koenigii . It has been recognized as an important class of potential therapeutic agents due to its various biological activities .
Synthesis Analysis
The synthesis of Murrayanol involves complex biochemical processes. The majority of these compounds are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate .
Molecular Structure Analysis
Murrayanol has a molecular formula of C24H29NO2 . It has a total of 58 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, 1 ether (aromatic), and 1 Pyrrole .
Physical And Chemical Properties Analysis
Murrayanol is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
Flavonols and Coumarins in Murraya omphalocarpa
Murrayanol, identified as a new flavonol, was discovered in the ethanolic extract of Murraya omphalocarpa fruit. This study highlights its characterization alongside other known substances, suggesting its potential in phytochemical studies and possibly in pharmacological research (Wu, Tien, Arisawa, Shimizu, & Naokata, 1980).
Carbazole Alkaloids from Murraya koenigii
Murrayanol was isolated from the fruits of Murraya koenigii, indicating its significance in the study of carbazole alkaloids. This research aids in understanding the chemical composition of Murraya koenigii, which is vital for exploring its biological activities (Reisch, Goj, Wickramasinghe, Herath, & Henkel, 1992).
Bioactive Carbazole Alkaloids
Murrayanol demonstrated significant bioactivity in anti-inflammatory assays and exhibited antioxidant, mosquitocidal, antimicrobial, and topoisomerase I and II inhibition activities. This underlines its potential in therapeutic applications and as a lead compound in drug discovery (Ramsewak, Nair, Strasburg, Dewitt, & Nitiss, 1999).
Targeting Epstein-Barr Virus with Murrayanol
A study focused on the inhibitory potential of Murrayanol against Epstein-Barr virus nuclear antigen 1 (EBNA-1), showcasing its prospective role in antiviral therapy. Murrayanol's strong binding energy and interaction with EBNA-1 highlight its potential in addressing EBV-related health issues (Mathivadani, Smiline, & Priyadharsini, 2020).
作用機序
Target of Action
Murrayanol, a phyto-carbazole alkaloid found in the Rutaceae family, primarily targets human prostaglandin-endoperoxide H synthase (hPGHS-1 and hPGHS-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including the mediation of inflammation and pain.
Mode of Action
Murrayanol interacts with its targets, hPGHS-1 and hPGHS-2, by binding to their active sites, thereby inhibiting their activity . This interaction results in the reduction of prostaglandin synthesis, leading to potential anti-inflammatory effects.
Biochemical Pathways
By inhibiting hPGHS-1 and hPGHS-2, Murrayanol affects the prostaglandin biosynthesis pathway. Prostaglandins are part of the eicosanoid class of fatty acid derivatives, which have various physiological effects, including the regulation of inflammation. By inhibiting this pathway, Murrayanol can potentially reduce inflammation and pain .
Result of Action
The molecular and cellular effects of Murrayanol’s action primarily involve the reduction of inflammation. By inhibiting the activity of hPGHS-1 and hPGHS-2, Murrayanol reduces the production of prostaglandins, which are key mediators of inflammation. This can lead to a decrease in inflammatory responses in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Murrayanol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, the plant source of Murrayanol, its extraction method, and its formulation can also influence its efficacy. More research is needed to understand how these and other environmental factors influence the action of Murrayanol .
特性
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEIBQDXHHQYRJ-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019966 | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Murrayanol | |
CAS RN |
144525-81-5 | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond its potential antiviral activity, what other biological activities has murrayanol demonstrated?
A1: Murrayanol, alongside other carbazole alkaloids from Murraya koenigii, has demonstrated a range of biological activities. Notably, it exhibits anti-inflammatory effects by inhibiting both human prostaglandin H synthase-1 (hPGHS-1) and hPGHS-2, with IC50 values of 109 µg/mL and 218 µg/mL, respectively []. This suggests its potential application in managing inflammatory conditions.
Q2: How does the consumption of Murraya koenigii itself, in the form of a chutney, affect human health?
A2: A study investigated the impact of supplementing the diet of hypertensive subjects with Murraya koenigii chutney []. The results showed that daily consumption of the chutney, containing 5 grams of curry leaf powder, for 60 days led to a significant reduction in both systolic and diastolic blood pressure []. This effect could be attributed to the synergistic action of various bioactive compounds present in curry leaves, including murrayanol. This finding highlights the potential health benefits of incorporating Murraya koenigii into the diet.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)




